(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone
Overview
Description
(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone is an organic compound characterized by the presence of bromine, methyl, and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone typically involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Methylation: The methyl group can be introduced using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- (5-Bromo-4-cyano-2-methoxyphenyl acetate)
Comparison:
- (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone: Similar structure but with a hydroxy group instead of a methyl group, which may affect its reactivity and binding properties .
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Contains a chlorine atom and an ethoxy group, which can influence its chemical behavior and applications .
- (5-Bromo-4-cyano-2-methoxyphenyl acetate): The presence of a cyano group and an acetate ester can significantly alter its chemical properties and potential uses .
Properties
IUPAC Name |
(5-bromo-2-methylphenyl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-10-3-6-12(16)9-14(10)15(17)11-4-7-13(18-2)8-5-11/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDYNUOQIHWKIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624871 | |
Record name | (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333361-13-0 | |
Record name | (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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